1H-Indole-3-ethanol, 2-methyl-1-phenyl-
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Overview
Description
1H-Indole-3-ethanol, 2-methyl-1-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a unique structure with a phenyl group and a methyl group attached to the indole ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-3-ethanol, 2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-ethanol, 2-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Indole derivatives are known for their roles in cell signaling and as plant hormones.
Industry: Indole compounds are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives can modulate the activity of enzymes involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Comparison with Similar Compounds
1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in synthesizing biologically active molecules.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-ethanamine, N-methyl-:
The uniqueness of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52915-56-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(2-methyl-1-phenylindol-3-yl)ethanol |
InChI |
InChI=1S/C17H17NO/c1-13-15(11-12-19)16-9-5-6-10-17(16)18(13)14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3 |
InChI Key |
RBPQYCNZSKRITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCO |
Origin of Product |
United States |
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